molecular formula C20H19FN4O2S B2855943 7-fluoro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1111196-94-1

7-fluoro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B2855943
CAS No.: 1111196-94-1
M. Wt: 398.46
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a synthetic small molecule designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a complex fused heterocyclic scaffold, incorporating a [1,2,4]triazolo[4,3-a]quinazolin-5-one core, a structure known to be of significant pharmacological interest. The molecular architecture is engineered with specific substituents—a fluorine atom at the 7-position, a propyl group at the 4-position, and a (3-methoxybenzyl)thio side chain at the 1-position—which are intended to modulate its electronic properties, lipophilicity, and binding affinity to biological targets. The core triazoloquinazolinone structure is a privileged scaffold in drug discovery, with documented scientific literature demonstrating that close structural analogs possess potent H1-antihistaminic activity. In pre-clinical models, such related compounds have been shown to protect against histamine-induced bronchospasm, with some demonstrating superior potency and reduced sedative effects compared to classic antihistamines like chlorpheniramine . The 1,2,4-triazole moiety itself is a critical pharmacophore found in numerous approved therapeutics, including antifungal agents (e.g., fluconazole, voriconazole), anxiolytics (e.g., alprazolam), and anticancer drugs (e.g., anastrozole), underscoring the versatility and broad research utility of this chemical class . Furthermore, the inclusion of a sulfur-containing benzylthio ether, similar to motifs found in other investigational quinazolinones, may contribute to its potential as an inhibitor of key eukaryotic initiation factors or other enzyme targets . This product is offered exclusively "For Research Use Only" (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring all safety and handling protocols are followed when working with this compound.

Properties

IUPAC Name

7-fluoro-1-[(3-methoxyphenyl)methylsulfanyl]-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S/c1-3-9-24-18(26)16-11-14(21)7-8-17(16)25-19(24)22-23-20(25)28-12-13-5-4-6-15(10-13)27-2/h4-8,10-11H,3,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWMEEBQUGNFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)F)N3C1=NN=C3SCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound 7-fluoro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a synthetic organic molecule that has garnered interest in various scientific research applications. This article will explore its potential applications in medicinal chemistry, biosensing technologies, and its role in drug development.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The triazole and quinazoline moieties are known to interact with various biological targets involved in cancer progression. For instance, quinazoline derivatives have been shown to inhibit specific kinases that play crucial roles in tumor growth and metastasis.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds containing thioether groups have been reported to possess antibacterial properties against a range of pathogens. This makes this compound a candidate for further exploration in the development of new antibiotics.

Neuroprotective Effects

Preliminary research suggests that similar compounds may exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. The ability of these compounds to cross the blood-brain barrier and modulate neuroinflammatory pathways is an area of active investigation.

Development of Biosensors

The unique chemical structure of this compound can be utilized in the development of biosensors. The thioether group allows for effective immobilization on sensor surfaces, enhancing the sensitivity and specificity of detection methods for biomolecules. This application is particularly relevant in medical diagnostics where rapid and accurate detection of biomarkers is crucial.

Case Study: Immunosensors

A notable case study involves the use of similar compounds in immunosensor technology. By covalently attaching antibodies to surfaces modified with triazole-containing compounds, researchers have achieved high sensitivity in detecting clinically relevant biomarkers. These advancements highlight the potential for this compound to contribute significantly to biosensing applications.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its pharmacological properties. Researchers are focusing on modifying various substituents on the quinazoline and triazole rings to enhance efficacy and reduce toxicity.

Clinical Trials and Safety Assessments

As with any new compound intended for therapeutic use, comprehensive safety assessments are paramount. Ongoing clinical trials are evaluating the mutagenic potential and overall safety profile of similar triazole derivatives. The Ames test has been employed in preliminary evaluations to ascertain mutagenicity levels.

Summary

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Substituent Impact on Bioactivity
Position Substituent Effect on Bioactivity
1 3-Methoxybenzylthio ↑ Lipophilicity, potential CNS targeting; may reduce H₁-receptor affinity
4 Propyl ↑ Metabolic stability vs. phenyl; ↓ steric hindrance
7 Fluoro ↑ Bioavailability; may enhance enzyme/receptor binding

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-fluoro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions. A common approach includes:

  • Step 1 : Reacting a benzyl thiol derivative (e.g., 3-methoxybenzyl thiol) with a triazole precursor under acidic or basic conditions to form the thioether linkage .
  • Step 2 : Introducing the propyl group at the N4 position via alkylation, often using propyl halides in polar aprotic solvents like DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol is used to isolate the product .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR spectra validate substituent positions (e.g., fluorine at C7, methoxybenzyl group at S1) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., C23_{23}H21_{21}FN4_4O2_2S) .
  • HPLC : Purity >95% is ensured using reverse-phase C18 columns with UV detection at 254 nm .

Q. What physicochemical properties are critical for formulation studies?

  • Methodological Answer : Key properties include:

  • Solubility : Assessed in DMSO (for biological assays) or ethanol (for recrystallization) via shake-flask methods .
  • LogP : Determined experimentally via octanol/water partitioning to predict membrane permeability .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies melting points and degradation thresholds (>200°C typical for triazoloquinazolines) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or bases (e.g., K2_2CO3_3) to enhance condensation efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and byproduct formation .
  • Temperature Control : Stepwise heating (e.g., 70–80°C for thioether formation, 110°C for cyclization) minimizes decomposition .

Q. What strategies are used to identify biological targets of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software (AutoDock Vina) to predict interactions with enzymes like 14-α-demethylase lanosterol (PDB: 3LD6), a cytochrome P450 target .
  • Kinase Profiling : Screen against kinase libraries (e.g., Eurofins) to identify inhibition of pathways like PI3K/AKT/mTOR .
  • Transcriptomics : RNA-seq analysis of treated cancer cells (e.g., MCF-7) reveals differential gene expression linked to apoptosis .

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

  • Methodological Answer :

  • Fluorine Position : Compare C7-fluoro vs. C6-fluoro analogs; C7 substitution enhances DNA intercalation in cytotoxicity assays .
  • Thioether Linkage : Replacing S-benzyl with O-benzyl reduces metabolic stability in liver microsome studies .
  • Propyl vs. Isopropyl : Propyl at N4 improves solubility but may reduce binding affinity to hydrophobic pockets .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

  • Methodological Answer :

  • 2D NMR Techniques : Use HSQC and HMBC to assign overlapping peaks (e.g., distinguishing quinazolinone C=O from triazole protons) .
  • Isotopic Labeling : Synthesize 19^{19}F-labeled analogs to simplify fluorine-related signal interpretation .
  • X-ray Crystallography : Resolve ambiguous stereochemistry; requires single crystals grown via vapor diffusion (e.g., ethyl acetate/hexane) .

Q. What experimental designs address stability challenges in biological assays?

  • Methodological Answer :

  • pH Stability : Test compound integrity in PBS (pH 7.4) vs. acidic buffers (pH 2.0) over 24 hours using LC-MS .
  • Light Sensitivity : Store solutions in amber vials and monitor photodegradation via UV-vis spectroscopy .
  • Cryopreservation : Lyophilize stock solutions for long-term storage at -80°C, reconstituting in DMSO immediately before use .

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